molecular formula C13H8ClN4NaO2 B608409 L012 sodium CAS No. 143556-24-5

L012 sodium

Cat. No. B608409
CAS RN: 143556-24-5
M. Wt: 310.67
InChI Key: IGEUYSJHQQCEFP-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of L-012 sodium involves complex chemical reactions. It has been studied in the context of electrochemiluminescence-based systems for mammalian cell analysis . The effects of superoxide dismutase (SOD) and deoxygenation/oxygenation on luminescence signal intensity have been investigated .


Chemical Reactions Analysis

L-012 sodium is involved in various chemical reactions. For instance, it has been used in the study of cathodic electrochemiluminescence generation by the L012–O2 system at a glassy carbon electrode (GCE). The types of reactive oxygen species (ROS) involved generated during ECL reactions were verified . Another study showed that instead of reacting with superoxide anion (O2−) directly, L-012 is converted via a one-electron oxidation (catalyzed by peroxidase in the presence of H2O2) to the LumH· radical form, which then reacts with oxygen (O2) to yield O2− and L-012 quinone (q-Lum) .


Physical And Chemical Properties Analysis

L-012 sodium has the empirical formula C13H8ClN4O2 · Na and a molecular weight of 310.67 g/mol . It is a yellow to orange powder that is soluble in water .

Scientific Research Applications

Chemiluminescent Probe

L 012 sodium salt is a new chemiluminescent probe . It is used to detect reactive oxygen species (ROS) and reactive nitrogen species (RONS; ROS & RNS) both in cultures and in animals in vivo . It displays significantly higher chemiluminescence yield and sensitivity than luminol, lucigenin and MCLA .

Detection of Superoxides

L 012 sodium salt is widely used to detect the superoxides (O2•−) derived from NADPH oxidase (Nox) to find Nox inhibitors . This application is particularly useful in the field of biochemistry and molecular biology.

Reactive Oxygen Species (ROS) Detection

In activated EoL-1 cells which generate ROS, treatment with L-012 generates significant chemiluminescence . This suggests that L 012 sodium salt can be used to measure the production of superoxide anion by cells .

Detection of Reactive Nitrogen Species (RNS)

L 012 sodium salt is also used as a probe for active nitrogen . This makes it a valuable tool in studying the role of nitrogen in various biological processes.

In Vivo Imaging

In nonobese diabetic mice and K8 knockout (K8 (-/-)) mice, treatment with dextran sulphate sodium generated an increased L-012 chemiluminescence which detected reactive oxygen and nitrogen species (ROS and RNS) . This suggests that L 012 sodium salt can be used for in vivo imaging of ROS and RNS .

Neutrophil Activity Analysis

In human oral cavity and blood and rat peritoneal cavity, L-012 reacted with ROS generated by activated neutrophils and generated strong chemiluminescence, which was higher than that of MCLA . This indicates that L 012 sodium salt can be used to analyze the activity of neutrophils .

Mechanism of Action

Target of Action

L 012 sodium salt, a luminol-based chemiluminescent (CL) probe, is widely used to detect NADPH oxidase (Nox)-derived superoxide (O2 •−) . The primary target of L 012 sodium salt is the superoxide anion (O2 •−) , which is derived from NADPH oxidase (Nox) .

Mode of Action

Instead, it is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of H2O2, to the LumH· radical form . This radical form then reacts with oxygen (O2) to yield O2 •− and L 012 quinone (q-Lum) .

Biochemical Pathways

The O2 •− in turn reacts with the LumH· radical, leading eventually to an endoperoxide that decomposes to emit luminescence . This reaction is part of the broader biochemical pathway involving the generation and detection of reactive oxygen species (ROS).

Pharmacokinetics

It is known that l 012 sodium salt is soluble in water at a concentration of 2 mg/ml , which may influence its bioavailability.

Result of Action

The result of the action of L 012 sodium salt is the generation of a chemiluminescent signal. This signal is used to detect the presence and quantity of reactive oxygen species (ROS), specifically superoxide anions (O2 •−), in biological samples .

Action Environment

The action of L 012 sodium salt can be influenced by various environmental factors. For instance, the presence of peroxidase and H2O2 is necessary for the conversion of L 012 sodium salt to its radical form . Additionally, the compound’s chemiluminescent properties may be affected by the pH and temperature of its environment.

Future Directions

L-012 sodium has been used extensively in research, particularly in the detection of reactive oxygen and nitrogen species (ROS and NOS). Future research directions include further exploration of its utility in measuring superoxide from biologically relevant sources and its potential applications in chemiluminescent and bioluminescent imaging technologies .

properties

IUPAC Name

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEUYSJHQQCEFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L 012 sodium salt

CAS RN

143556-24-5
Record name Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz
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